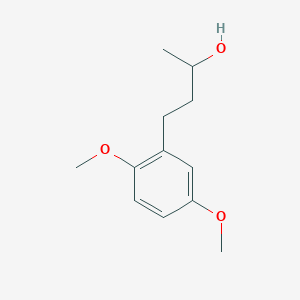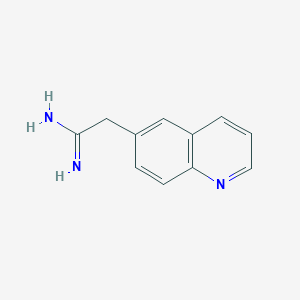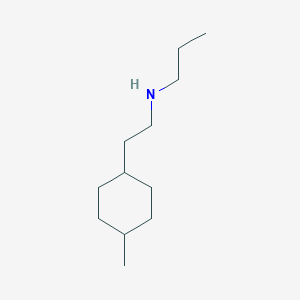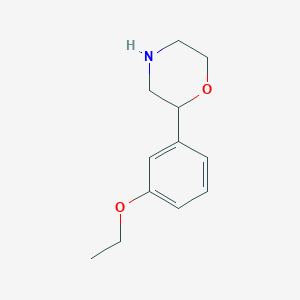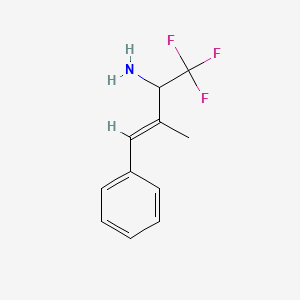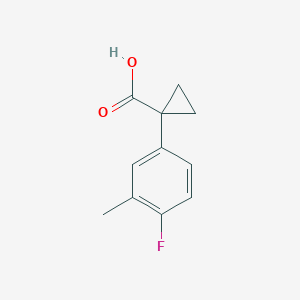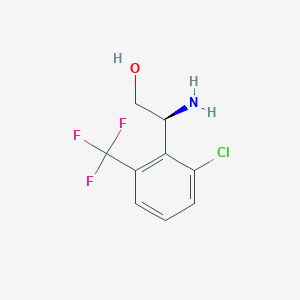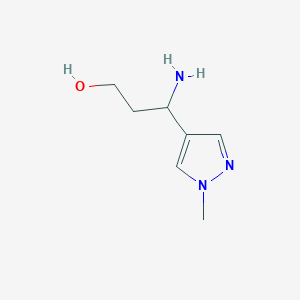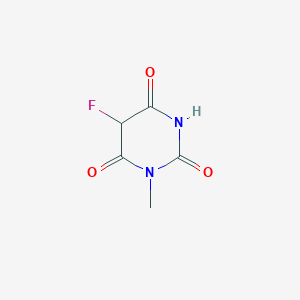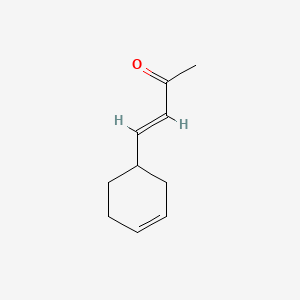
3-(3-Methylthiophen-2-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylthiophen-2-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophen-2-yl)prop-2-en-1-ol typically involves the reaction of 3-methylthiophene with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methylthiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Methylthiophen-2-yl)prop-2-enal or 3-(3-Methylthiophen-2-yl)prop-2-enoic acid.
Reduction: Formation of 3-(3-Methylthiophen-2-yl)propan-1-ol.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylthiophen-2-yl)prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-(3-Methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiophene ring allows for π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Methylthiophen-2-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
3-(3-Methoxyphenyl)prop-2-en-1-ol: Contains a methoxy group instead of a thiophene ring.
2-Methyl-3-phenyl-2-propen-1-ol: Contains a phenyl group instead of a thiophene ring.
Uniqueness
3-(3-Methylthiophen-2-yl)prop-2-en-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H10OS |
|---|---|
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
(E)-3-(3-methylthiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H10OS/c1-7-4-6-10-8(7)3-2-5-9/h2-4,6,9H,5H2,1H3/b3-2+ |
InChI-Schlüssel |
JQPOHMRGMRCFLJ-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=C/CO |
Kanonische SMILES |
CC1=C(SC=C1)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13610648.png)

